(3-Cyclobutyloxetan-3-yl)methanol
Description
(3-Cyclobutyloxetan-3-yl)methanol (CAS: 131505-95-8) is a bicyclic alcohol with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.2 g/mol . Its structure features an oxetane ring (a four-membered oxygen-containing heterocycle) fused to a cyclobutyl group, with a hydroxymethyl substituent at the 3-position of the oxetane.
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
(3-cyclobutyloxetan-3-yl)methanol |
InChI |
InChI=1S/C8H14O2/c9-4-8(5-10-6-8)7-2-1-3-7/h7,9H,1-6H2 |
InChI Key |
XOCIYDGTPXCHGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C2(COC2)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent-Driven Comparisons
Fluorinated Oxetane Derivatives
- [3-(Fluoromethyl)oxetan-3-yl]methanamine (CAS: 1781044-26-5, C₅H₁₀FNO): Key Difference: Replaces the cyclobutyl group with a fluoromethyl substituent. Impact: Fluorine’s electronegativity enhances polarity and metabolic stability compared to the cyclobutyl analog. The amine group introduces basicity, altering solubility and reactivity .
- 3,3-Bis(fluoromethyl)oxetane (CAS: 338-61-4, C₅H₈F₂O): Key Difference: Two fluoromethyl groups at the 3-position of oxetane.
Cyclobutyl-Methanol Derivatives
- (trans-3-((tert-Butyldimethylsilyl)oxy)cyclobutyl)methanol: Key Difference: Incorporates a bulky silyl-protecting group on the cyclobutyl ring. Impact: Enhances steric hindrance, improving stability during synthetic manipulations. The silyl group can be selectively removed, offering versatility in multi-step syntheses .
- (3,3-Difluorocyclobutyl)methanol: Key Difference: Two fluorine atoms on the cyclobutyl ring. Impact: Fluorination increases ring strain and acidity of the alcohol group (lower pKa) compared to the non-fluorinated (3-Cyclobutyloxetan-3-yl)methanol .
Oxetane-Oxane Hybrids
- [3-(Oxan-4-yl)oxetan-3-yl]methanol (CAS: 1889544-67-5, C₉H₁₆O₃): Key Difference: Replaces cyclobutyl with a tetrahydropyran (oxane) ring. Molecular weight increases to 172.23 g/mol .
Structural and Property Analysis
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Notable Properties |
|---|---|---|---|---|
| This compound | C₈H₁₄O₂ | 142.2 | Oxetane, cyclobutyl, alcohol | High ring strain, moderate polarity |
| [3-(Oxan-4-yl)oxetan-3-yl]methanol | C₉H₁₆O₃ | 172.23 | Oxetane, oxane, alcohol | Reduced strain, higher solubility |
| (3,3-Difluorocyclobutyl)methanol | C₅H₈F₂O | 122.12 | Cyclobutyl, difluoro, alcohol | Increased acidity, metabolic resistance |
| 3,3-Bis(fluoromethyl)oxetane | C₅H₈F₂O | 122.12 | Oxetane, bis(fluoromethyl) | Stabilized against nucleophilic ring-opening |
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